molecular formula C15H28O9 B605143 Acid-PEG5-mono-methyl ester CAS No. 1309460-30-7

Acid-PEG5-mono-methyl ester

Cat. No.: B605143
CAS No.: 1309460-30-7
M. Wt: 352.38
InChI Key: LSGMOHWEFFVQEO-UHFFFAOYSA-N
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Description

Acid-PEG5-mono-methyl ester is a polyethylene glycol (PEG) derivative with terminal carboxylic acid and mono-methyl ester moieties. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous environments. It is commonly used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bio-conjugation applications .

Mechanism of Action

Target of Action

Acid-PEG5-mono-methyl ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be targeted by PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By inducing the degradation of specific target proteins, this compound can influence various cellular processes that are regulated by these proteins .

Pharmacokinetics

As a peg-based compound, it is likely to have good water solubility , which could potentially enhance its bioavailability

Result of Action

The result of the action of this compound is the selective degradation of its target proteins . This can lead to changes in cellular processes that are regulated by these proteins . The specific molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action environment of this compound is the intracellular environment, where the ubiquitin-proteasome system operates . Environmental factors that could influence the action of this compound include the presence and activity of the E3 ubiquitin ligase and the target protein, as well as factors that affect the stability and bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG5-mono-methyl ester typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process often includes the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of stable amide bonds . The reaction conditions usually involve mild temperatures and neutral pH to ensure the stability of the PEG chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 95% . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acid-PEG5-mono-methyl ester primarily undergoes substitution reactions due to the presence of the carboxylic acid and ester functional groups. These reactions include:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Acid-PEG4-mono-methyl ester
  • Acid-PEG6-mono-methyl ester
  • Acid-PEG5-dimethyl ester

Uniqueness

Acid-PEG5-mono-methyl ester is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and molecular size. This makes it particularly effective in applications requiring high solubility and stability .

Properties

IUPAC Name

3-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O9/c1-19-15(18)3-5-21-7-9-23-11-13-24-12-10-22-8-6-20-4-2-14(16)17/h2-13H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGMOHWEFFVQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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